Cas no 960155-14-0 (1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione)
1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione Chemical and Physical Properties
Names and Identifiers
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- 1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione
- 1h-pyrrolo[2,3-b]pyridine-2,3-dione,1-(1-methylethyl)-
- 1-propan-2-ylpyrrolo[2,3-b]pyridine-2,3-dione
- 1-Isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2,3-dione
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- Inchi: 1S/C10H10N2O2/c1-6(2)12-9-7(4-3-5-11-9)8(13)10(12)14/h3-6H,1-2H3
- InChI Key: SMOGVJQUZICPPV-UHFFFAOYSA-N
- SMILES: O=C1C(C2=CC=CN=C2N1C(C)C)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 275
- XLogP3: 1
- Topological Polar Surface Area: 50.3
1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029198032-1g |
1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione |
960155-14-0 | 95% | 1g |
$631.25 | 2023-08-31 | |
| Crysdot LLC | CD11002493-1g |
1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione |
960155-14-0 | 97% | 1g |
$619 | 2024-07-19 |
1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione
Professional Introduction to 1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione (CAS No. 960155-14-0)
1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural framework and potential biological activities. This compound, identified by the CAS number 960155-14-0, belongs to the pyrrolopyridine class, a scaffold that is widely recognized for its role in the development of various bioactive molecules. The presence of both an isopropyl group and a dione moiety in its structure imparts distinct chemical properties that make it a promising candidate for further investigation in drug discovery and therapeutic applications.
The structural motif of 1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. This type of bicyclic structure is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The dione group in the molecule introduces electrophilic centers that can participate in various chemical reactions, making it a versatile intermediate for synthesizing more complex derivatives. Such derivatives may exhibit enhanced biological activity or improved pharmacokinetic profiles compared to the parent compound.
In recent years, there has been growing interest in exploring the pharmacological potential of pyrrolopyridine derivatives. Studies have shown that these compounds can interact with multiple biological targets, including enzymes and receptors involved in disease pathways. For instance, modifications of the pyrrolopyridine core have been investigated for their ability to modulate kinases and other signaling proteins that play crucial roles in cancer progression. The isopropyl substituent in 1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione may contribute to the compound's solubility and metabolic stability, factors that are critical for its potential therapeutic use.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. Researchers have leveraged computational methods and high-throughput screening to identify promising candidates for further optimization. The dione group provides a site for functionalization, allowing chemists to introduce additional substituents that can fine-tune the biological activity of the molecule. For example, studies have explored the synthesis of analogs with different substituents on the pyrrole ring to enhance binding affinity or selectivity towards specific targets.
The synthesis of 1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group transformations. Advances in synthetic methodologies have enabled the efficient preparation of complex heterocyclic compounds like this one, facilitating their exploration in medicinal chemistry.
From a biological perspective, 1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione has shown promise in preclinical studies as a potential therapeutic agent. Its ability to interact with biological macromolecules suggests that it may be useful in treating conditions such as inflammation and cancer. However, further research is needed to fully elucidate its mechanism of action and assess its safety profile. Preclinical studies often involve in vitro assays to evaluate cytotoxicity and pharmacokinetic properties before moving on to animal models.
The development of new drugs is an iterative process that relies on interdisciplinary collaboration between chemists, biologists, and clinicians. 1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione exemplifies how structural diversity can lead to novel bioactive compounds with therapeutic potential. By continuing to explore its properties and derivatives, researchers may uncover new treatments for diseases that are currently difficult to manage.
The future direction of research on this compound may include exploring its interactions with protein targets at an atomic level using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Understanding how it binds to its targets will provide insights into its mode of action and guide the design of more effective derivatives. Additionally, computational modeling can help predict how structural modifications will affect biological activity.
In conclusion,1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione (CAS No. 960155-14-0) represents an exciting opportunity for medicinal chemists due to its unique structural features and potential biological activities. As research progresses,this compound could emerge as a valuable tool for developing new therapies across multiple disease areas.
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